molecular formula C14H9N3O4 B5584746 6-(2-methyl-3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-(2-methyl-3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No. B5584746
M. Wt: 283.24 g/mol
InChI Key: OLRPSLGEZKYTQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine-2,3-dione derivatives, including structures similar to 6-(2-methyl-3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, typically involves multi-component reactions and further functionalization through reactions with aliphatic amines. The structures of the synthesized compounds are confirmed using techniques like NMR, HRMS, and sometimes X-ray crystallography (Nguyen & Dai, 2023).

Molecular Structure Analysis

Analyzing the molecular structure of similar compounds involves determining the spatial arrangement of atoms within the molecule. Techniques like NMR spectroscopy and X-ray crystallography are crucial for elucidating the molecular structure, revealing details about the aromatic systems and the nature of substituents that influence the compound's properties (Fujii et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of compounds like 6-(2-methyl-3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can be explored through their participation in various chemical reactions, including cyclocondensations, polymerizations, and oxidation reactions. These reactions often lead to the formation of novel compounds with interesting properties and potential applications in materials science (Antonov, Dmitriev, & Maslivets, 2021).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, can significantly affect their applicability in various fields. The crystal structure, in particular, provides insights into the molecular interactions and stability of the compound (Fujii et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability under various conditions, and electrochemical properties, are crucial for understanding the potential uses of these compounds. Studies on related compounds show a range of reactivities and properties, influenced by the nature of the substituents and the core heterocyclic structure (Zhang & Tieke, 2009).

properties

IUPAC Name

6-(2-methyl-3-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c1-8-10(5-2-6-11(8)17(20)21)16-13(18)9-4-3-7-15-12(9)14(16)19/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRPSLGEZKYTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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